Sodium malate, (+)-

Description

Properties

CAS No. |

51209-20-2 |

|---|---|

Molecular Formula |

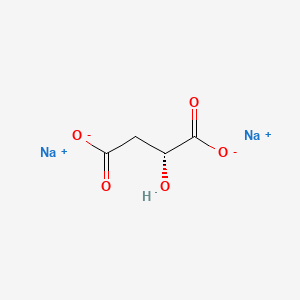

C4H4Na2O5 |

Molecular Weight |

178.05 g/mol |

IUPAC Name |

disodium;(2R)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |

InChI Key |

WPUMTJGUQUYPIV-YBBRRFGFSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

51209-20-2 |

Origin of Product |

United States |

Scientific Research Applications

Food Industry Applications

Flavoring Agent and pH Regulator

Sodium malate is widely used in the food industry as a flavoring agent and a pH regulator. It enhances the taste of processed foods and helps maintain their stability and shelf life. The compound is particularly beneficial in confectionery products where it acts as a buffering agent, allowing for low-salt formulations without compromising flavor .

Market Trends

The demand for sodium malate in the food sector is growing, particularly in Europe and North America, where it is extensively used in processed foods and cooking oils. The increasing consumer preference for healthier food options has led to a rise in low-sodium products that utilize sodium malate as a substitute for sodium chloride .

Cosmetic Industry Applications

Skin Conditioning and Anti-Aging Agent

In cosmetics, sodium malate serves as a pH regulating agent and is incorporated into skin care formulations for its conditioning properties. It contributes to the texture and overall appearance of cosmetic products. Recent trends indicate an increased consumer demand for high-pH cosmetics, which are perceived to be less irritating to the skin .

Safety Assessments

The Cosmetic Ingredient Review Expert Panel has concluded that sodium malate is safe for use as a pH adjuster in cosmetic formulations. However, data on its safety as a skin conditioning agent remains insufficient, necessitating further studies on dermal irritation and ocular toxicity .

Pharmaceutical Applications

Reduction of Cisplatin Toxicity

Sodium malate has been investigated for its potential to reduce the toxicity associated with cisplatin chemotherapy. A study demonstrated that oral administration of sodium malate significantly mitigated nephrotoxicity and hepatotoxicity induced by high doses of cisplatin in mice without compromising its antitumor efficacy. This suggests that sodium malate could be a valuable adjunct in cancer therapy to enhance patient safety .

| Study Parameters | Cisplatin Dose (mg/kg/d) | Sodium Malate Dose (mg/kg/d) | Effect on Nephrotoxicity |

|---|---|---|---|

| Control | 3.0 | 0 | Significant toxicity |

| Treatment | 3.0 | 10.68 | Reduced toxicity |

Agricultural Applications

Heavy Metal Tolerance

Recent research has highlighted the role of sodium malate in enhancing heavy metal tolerance in plants. A study focused on apple trees showed that protein kinase SOS2L1 phosphorylates the malate transporter ALMT14, promoting malate excretion from roots into the rhizosphere. This process helps sequester cadmium, thereby reducing its uptake by plants and improving their resilience against heavy metal stress .

Q & A

Q. What are the standard methods for synthesizing and characterizing (+)-sodium malate in a laboratory setting?

- Methodological Answer : Synthesis typically involves neutralizing L-malic acid with sodium hydroxide under controlled pH (7.0–7.5) and temperature (25–30°C). Characterization requires HPLC for purity assessment (≥98%) and NMR (e.g., H and C spectra) to confirm stereochemistry and structural integrity. Purity criteria should align with cosmetic or food-grade standards, as outlined in safety assessments . For reproducibility, document reaction conditions, solvent systems, and purification steps per journal guidelines .

Q. What safety protocols should be followed when handling (+)-sodium malate in experimental settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Toxicity data from the Cosmetic Ingredient Review (CIR) indicate low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats), but prolonged inhalation of fine powders requires fume hoods. Store in airtight containers away from oxidizers. Safety protocols should reference OSHA guidelines and existing toxicological profiles .

Q. How should (+)-sodium malate be documented in scientific reports to ensure reproducibility?

- Methodological Answer : Include detailed synthesis protocols (molar ratios, catalysts), analytical parameters (HPLC column type, NMR spectrometer settings), and purity thresholds. Follow the Beilstein Journal of Organic Chemistry guidelines: report ≤5 key compounds in the main text, with additional data in supplementary materials. Reference prior studies on malate derivatives for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical effects of (+)-sodium malate across different studies?

- Methodological Answer : Conduct a systematic review with inclusion criteria focusing on variables like concentration (e.g., 0.1–5.0 mM in cell studies), solvent systems (aqueous vs. lipid-based), and model organisms. Use meta-analysis tools to quantify effect sizes and heterogeneity. For in vitro studies, validate results via orthogonal assays (e.g., isotopically labeled tracers for metabolic flux analysis) .

Q. What advanced techniques are used to study the role of (+)-sodium malate in cellular metabolic pathways?

- Methodological Answer : C metabolic flux analysis (MFA) is critical. For example, in Yarrowia lipolytica, C-labeled sodium acetate traced malate’s role in gluconeogenesis and lipid synthesis. Combine MFA with genome-scale metabolic models to map carbon partitioning. Use parallel labeling (e.g., 1-C and U-C tracers) to distinguish oxidative vs. reductive pathways .

Q. What statistical methods are recommended for analyzing experimental data involving (+)-sodium malate’s efficacy as a pH adjuster?

- Methodological Answer : Apply propagation of error to pH measurements, accounting for subsampling variability (e.g., mTE, sTE). Use ANOVA to compare buffering capacity across concentrations (0.1–1.0 M) and matrices (cosmetic emulsions vs. food systems). Sensitivity analysis should quantify the impact of temperature and ionic strength on pH stability .

Data Contradiction and Validation

Q. How can researchers validate the purity of (+)-sodium malate when commercial sources show batch variability?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) and compare degradation profiles via LC-MS. Quantify impurities (e.g., residual malic acid) using calibration curves. Cross-validate with independent labs using blinded samples. Reference CIR’s impurity thresholds for dialkyl malates (≤1% unreacted raw materials) .

Q. What experimental designs minimize confounding factors in studies on (+)-sodium malate’s humectant properties?

- Methodological Answer : Use controlled-humidity chambers to isolate hygroscopic effects. Compare with standard humectants (glycerol, sorbitol) at equivalent water activity (a_w). For in vivo skin studies, employ crossover designs with washout periods to mitigate individual variability. Document environmental parameters (temperature, humidity) per ISO 22716 guidelines .

Regulatory and Interdisciplinary Considerations

Q. How do regulatory standards for (+)-sodium malate in food (EFSA) differ from cosmetic (CIR) applications?

- Methodological Answer : Food-grade standards (EFSA) prioritize acute toxicity thresholds (e.g., ADI ≤ 30 mg/kg/day), while cosmetic standards (CIR) emphasize dermal sensitization (HRIPT results). For interdisciplinary studies, align protocols with FAO/WHO Joint Expert Committee on Food Additives (JECFA) and ISO 16128 for naturality indices .

Q. What interdisciplinary approaches integrate (+)-sodium malate’s chemical properties with its biological activity?

- Methodological Answer :

Combine molecular dynamics simulations (e.g., binding affinity to malic enzymes) with in vitro assays (e.g., NADPH production in Krebs cycle). Cross-reference physicochemical data (solubility: 1.5 g/mL in water; log P: −1.2) with pharmacokinetic models to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.